1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve coupling reactions and treatment with chloroethyl piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as NMR and IR spectroscopy .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study conducted by Bektaş et al. (2007) involved the synthesis of novel compounds through the reaction of various ester ethoxycarbonylhydrazones with primary amines, including the synthesis of compounds related to the target chemical structure. The antimicrobial activities of these newly synthesized compounds were evaluated, revealing that some possessed good to moderate activities against tested microorganisms. This research highlights the potential application of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis for PPARpan Agonism
Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, demonstrating the chemical's utility in therapeutic applications. The synthesis process, resulting in a potent agonist, underscores the relevance of such chemical structures in drug development, particularly in targeting peroxisome proliferator-activated receptors (PPARs), which play crucial roles in the regulation of metabolism (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds with structural similarities to the target chemical. These derivatives showed variable and modest activity against bacterial and fungal strains, suggesting the potential of such structures in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Design and Synthesis for Anticancer Activity
Gudisela et al. (2017) designed, synthesized, and evaluated the anticancer activities of novel derivatives related to the target chemical structure. These compounds were tested against various human cancer cell lines, with some showing potent cytotoxic activities. The study indicates the promise of such chemical structures in cancer therapy, particularly through the inhibition of sirtuins as a possible mechanism of action (Gudisela, Srinivasu, Mulakayala, Bommu, Rao, & Mulakayala, 2017).
Supramolecular Assembly and Hydrogen Bonding
Chinthal et al. (2021) investigated the supramolecular assembly and hydrogen bonding capabilities of closely related compounds, focusing on their structural behavior in crystal form. The study provides insights into how such compounds could be utilized in designing materials with specific molecular assembly properties (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Future Directions
properties
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-27-17-9-8-16(22)20-19(17)23-21(28-20)25-13-11-24(12-14-25)18(26)10-7-15-5-3-2-4-6-15/h2-6,8-9H,7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDJKYQGRZSYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one |
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